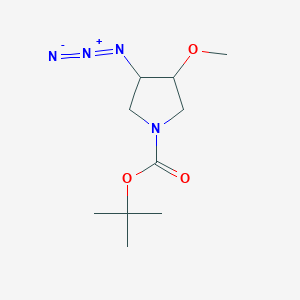
tert-butyl 3-azido-4-methoxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-azido-4-methoxypyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H18N4O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and features an azido group (-N3) and a methoxy group (-OCH3) attached to the pyrrolidine ring
Preparation Methods
The synthesis of tert-butyl 3-azido-4-methoxypyrrolidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction.
Introduction of the Azido Group: The azido group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by the azido group.
Methoxylation: The methoxy group is introduced through an etherification reaction, where a hydroxyl group on the pyrrolidine ring is converted to a methoxy group.
Protection of the Carboxyl Group: The carboxyl group is protected using a tert-butyl group to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
tert-Butyl 3-azido-4-methoxypyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the azido group can be converted to other functional groups such as amines or nitro groups.
Reduction: Reduction reactions can convert the azido group to an amine group, which can further react to form various derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The tert-butyl group can be removed through hydrolysis, yielding the free carboxylic acid.
Common reagents and conditions used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and acidic or basic conditions for hydrolysis.
Scientific Research Applications
tert-Butyl 3-azido-4-methoxypyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or tracking purposes.
Industry: The compound can be used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged.
Mechanism of Action
The mechanism of action of tert-butyl 3-azido-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and drug development. The methoxy group can influence the compound’s solubility and reactivity, while the tert-butyl group provides steric protection to the carboxyl group, preventing unwanted side reactions.
Comparison with Similar Compounds
tert-Butyl 3-azido-4-methoxypyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-methoxypyrrolidine-1-carboxylate: Lacks the azido group, making it less reactive in click chemistry reactions.
tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
tert-Butyl 3-azido-4-methylpyrrolidine-1-carboxylate: Contains a methyl group instead of a methoxy group, influencing its steric and electronic properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
tert-butyl 3-azido-4-methoxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3/c1-10(2,3)17-9(15)14-5-7(12-13-11)8(6-14)16-4/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZWXYPIPIISBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














